2-Methylbenzo[d]thiazole-6-carbonitrile
Overview
Description
“2-Methylbenzo[d]thiazole-6-carbonitrile” is a chemical compound . It has been identified as an important building block in chemical synthesis .
Synthesis Analysis
The synthesis of “2-Methylbenzo[d]thiazole-6-carbonitrile” involves a Pd-catalyzed Migita coupling followed by subsequent intramolecular condensation . The key to success was the use of a 2-iodophenyl N-acetamide precursor to construct the 2-methylbenzo[d]thiazole core . To avoid the use of malodorous thiols on scale, 2-ethylhexyl 3-mercaptopropionate was used as a nonsmelly, inexpensive thiol surrogate .Molecular Structure Analysis
The molecular formula of “2-Methylbenzo[d]thiazole-6-carbonitrile” is C9H6N2S . It has a molecular weight of 174.22200 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-Methylbenzo[d]thiazole-6-carbonitrile” include a Pd-catalyzed Migita coupling followed by subsequent intramolecular condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methylbenzo[d]thiazole-6-carbonitrile” include a melting point of 142-144ºC, a boiling point of 325.1ºC at 760mmHg, and a density of 1.3 .Scientific Research Applications
Pharmaceutical Synthesis
2-Methylbenzo[d]thiazole-6-carbonitrile: serves as a key building block in pharmaceutical synthesis. Its robust and scalable synthesis route is crucial for producing compounds with potential therapeutic effects. For instance, it’s used in the development of drugs with antimicrobial, antiretroviral, and anticancer properties . The compound’s ability to be synthesized in high purity and yield makes it valuable for creating reliable and effective medication.
Future Directions
“2-Methylbenzo[d]thiazole-6-carbonitrile” was internally identified as an important building block and therefore, kg amounts of it needed to be urgently supplied . As the desired benzothiazole was only available in small quantities for a high price, a robust and scalable route needed to be rapidly developed .
Mechanism of Action
Target of Action
2-Methylbenzo[d]thiazole-6-carbonitrile, also known as 2-methyl-1,3-benzothiazole-6-carbonitrile, is a compound that has been identified as an important building block in various chemical reactions . .
Mode of Action
It is synthesized via a pd-catalyzed migita coupling followed by subsequent intramolecular condensation . This suggests that the compound might interact with its targets through similar chemical reactions.
Result of Action
Its synthesis results in a compound with high purity , suggesting that it might have specific and potent effects on its targets.
Action Environment
Its synthesis process is optimized to be performed in a controlled manner with regard to the addition of the thiol surrogate at 40 °c .
properties
IUPAC Name |
2-methyl-1,3-benzothiazole-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2S/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQUFWQEXRABMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195262 | |
Record name | 6-Benzothiazolecarbonitrile, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbenzo[d]thiazole-6-carbonitrile | |
CAS RN |
42474-60-2 | |
Record name | 6-Benzothiazolecarbonitrile, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042474602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Benzothiazolecarbonitrile, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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